(S)-n-(1-hydroxypropan-2-yl)benzamide
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
RGVIMILWECPVOH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Involving Aminolysis of Benzoyl Chlorides
The most direct method for synthesizing (S)-N-(1-hydroxypropan-2-yl)benzamide involves the aminolysis of benzoyl chloride with (S)-1-amino-2-propanol. This reaction typically proceeds in polar aprotic solvents such as dichloromethane or acetonitrile, with inorganic bases like potassium carbonate (K₂CO₃) to neutralize hydrochloric acid byproducts . For example, a patented process describes reacting 2-allyloxy-3-methoxy-benzoic acid allyl ester with ethanolamine at 120°C for 1 hour, achieving an 82% yield after purification .
Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | K₂CO₃ (2–2.4 equiv) | Neutralizes HCl; prevents side reactions |
| Temperature | 80–140°C | Balances reaction rate and decomposition |
| Reaction Time | 1–2 hours | Ensures complete conversion |
Substituting ethanolamine with (S)-1-amino-2-propanol under similar conditions could yield the target compound, though stereochemical purity must be verified via chiral HPLC .
Claisen Rearrangement and Allylation Strategies
A two-step process involving allylation and Claisen rearrangement has been employed for structurally analogous benzamides. For instance, 2-hydroxy-3-methoxy-benzoic acid undergoes double allylation with allyl bromide in dichloromethane, followed by Claisen rearrangement at 150–200°C for 30–60 minutes to generate intermediates . Subsequent aminolysis with (S)-1-amino-2-propanol in refluxing ethanol affords the final product.
Key Advantages:
-
Continuous Process Feasibility: The sequence avoids intermediate isolation, reducing yield loss .
-
Stereochemical Retention: High-temperature rearrangement minimizes racemization risks due to rapid reaction kinetics .
Acid-Catalyzed Cyclization and Rearrangement
Acid-mediated cyclization offers an alternative route, particularly for introducing the hydroxypropan-2-yl group. In a study on N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)benzamide, HCl (3.03–7.42 M) catalyzed the cyclization of intermediates at 66°C, achieving quantitative conversion . Applying this to this compound would require chiral auxiliaries or enantiomerically pure starting materials to enforce stereoselectivity.
Critical Parameters:
-
Acid Concentration: >3 M HCl ensures protonation of the amide carbonyl, facilitating nucleophilic attack by the amino-alcohol .
-
Temperature Control: Elevated temperatures (60–80°C) accelerate reaction rates but risk racemization; precise thermal management is essential.
Purification and Characterization Techniques
Post-synthesis purification is critical for achieving enantiomeric excess (ee) >98%. Methods include:
-
Preparative HPLC: Utilized for resolving racemic mixtures, with C18 columns and acetonitrile/water gradients achieving baseline separation .
-
Recrystallization: Ethyl acetate/hexane systems yield high-purity crystals, though solvent choice impacts chiral stability .
Characterization Data:
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Aminolysis | 75–82 | 90–95 | High |
| Claisen Rearrangement | 65–70 | 85–90 | Moderate |
| Acid Cyclization | 80–85 | 95–98 | Low |
The aminolysis route offers superior scalability, while acid cyclization provides higher enantiomeric purity. Hybrid approaches combining Claisen rearrangement with chiral resolution may optimize both metrics.
Chemical Reactions Analysis
Types of Reactions
(S)-n-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of (S)-n-(1-hydroxypropan-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
(S)-N-(1-hydroxypropan-2-yl)benzamide exhibits notable biological activities, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Compounds of this class have been shown to inhibit acetylcholinesterase, an enzyme critical in the breakdown of acetylcholine, which is vital for cognitive function. This inhibition is promising for treating conditions such as Alzheimer's disease.
- Carbonic Anhydrase Inhibition : Additionally, these compounds may inhibit carbonic anhydrases, enzymes involved in maintaining acid-base balance and fluid secretion in various tissues. This suggests potential applications in treating conditions like glaucoma and edema.
Synthetic Routes
Various synthetic pathways can be employed to produce this compound. The choice of synthesis method can significantly affect the yield and purity of the final product. Common methods include:
- Direct Amide Formation : Reaction of the appropriate amine with a carboxylic acid derivative.
- Chiral Pool Synthesis : Utilizing chiral starting materials to ensure the desired stereochemistry is retained throughout the synthesis.
- Catalytic Methods : Employing catalysts to facilitate reactions under milder conditions, improving overall efficiency.
Case Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Enzyme Inhibition Profile
Research focused on the inhibitory profile of this compound against acetylcholinesterase and β-secretase enzymes. The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors like donepezil, highlighting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of (S)-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropan-2-yl moiety can form hydrogen bonds with active sites of enzymes, while the benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Benzamide Derivatives
Comparison with HAT Inhibitors and Activators
Benzamide derivatives such as CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) and CTPB have been studied for their HAT-modulating properties. Key differences include:
- Structural Features: CTB (C₁₅H₁₁ClF₃NO₂, MW 329.7) contains a trifluoromethyl and chloro group, enhancing lipophilicity, whereas (S)-N-(1-hydroxypropan-2-yl)benzamide has a hydrophilic hydroxyl group .
- Biological Activity: CTB activates p300 HAT activity, while similar hydroxy-substituted benzamides (e.g., cyanobenzamide derivatives) inhibit HATs like p300 . The hydroxyl group in this compound may favor cell permeability compared to bulkier substituents in CTB/CTPB.
Comparison with Catalytically Active Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂, MW 207.27) shares a hydroxyl-benzamide scaffold but includes a dimethyl group, enabling N,O-bidentate coordination for metal catalysis.
Structural Analogues with Modified Substituents
- N-(1-Hydroxy-2-methylpropan-2-yl)benzamide (C₁₁H₁₅NO₂, MW 193.24): Nearly identical to the target compound but with a branched methyl group, slightly increasing steric bulk without significantly altering polarity .
Data Table: Key Comparative Parameters
Biological Activity
(S)-N-(1-hydroxypropan-2-yl)benzamide is a chiral compound with significant potential in pharmacology due to its various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Structural Features : The compound features a benzamide moiety and a hydroxypropan-2-yl substituent, contributing to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Notably, compounds with similar structures have shown:
- Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a target for Alzheimer's disease treatment. Studies suggest that benzamide derivatives can inhibit AChE at nanomolar concentrations, indicating potential for cognitive enhancement therapies.
- Inhibition of Carbonic Anhydrase : This enzyme plays a vital role in regulating pH and fluid balance in tissues. Inhibitors of carbonic anhydrase are being explored for their application in treating glaucoma and epilepsy.
The biological activity of this compound can be attributed to its ability to bind to specific enzyme sites, thereby modulating their activity. The presence of the hydroxy group enhances its reactivity and binding affinity to target enzymes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-benzylacetamide | Benzamide structure with an acetamide substituent | Commonly used in pharmaceutical applications |
| N-(1-hydroxyethyl)benzamide | Hydroxylated ethyl side chain | Different chirality leading to varied biological activity |
| 4-benzoyl-N-(1-hydroxypropan-2-yl)aniline | Benzoyl group instead of benzamide | Enhanced lipophilicity affecting pharmacokinetics |
This comparative analysis highlights how the hydroxypropane substituent in this compound may influence its biological interactions differently compared to other benzamides.
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potentials of this compound:
- Alzheimer's Disease Models : In vitro studies have demonstrated that this compound can effectively lower levels of amyloid-beta peptide, a hallmark of Alzheimer's disease, by inhibiting BACE1 (beta-secretase), thereby reducing plaque formation .
- Neuroprotective Effects : Animal models have shown that administration of this compound leads to improved cognitive function and reduced neurodegeneration markers compared to control groups.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating broader therapeutic applications beyond neurodegenerative diseases .
Q & A
Q. What are the key structural features of (S)-N-(1-hydroxypropan-2-yl)benzamide, and how do they influence its physicochemical properties?
The compound features a benzamide backbone substituted with a chiral hydroxypropan-2-yl group at the nitrogen atom. The hydroxyl group enhances hydrogen-bonding capacity, while the stereochemistry (S-configuration) affects interactions with biological targets. Computational studies suggest the fluorine atom (if present in analogs) increases lipophilicity and bioavailability by improving membrane permeability .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves reacting benzoyl chloride derivatives with enantiomerically pure 1-amino-2-propanol under Schotten-Baumann conditions. For example, 4-chlorobenzoyl chloride reacts with (S)-1-amino-2-propanol in dichloromethane with pyridine as a base, yielding the target compound after purification via silica gel chromatography .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For instance, lipase-mediated acylation selectively modifies undesired enantiomers, leaving the (S)-isomer intact. Polarimetric analysis and circular dichroism (CD) spectroscopy validate enantiopurity .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the biological targets of this compound?
Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates. Follow-up surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Molecular docking simulations against cyclooxygenase-2 (COX-2) or kinase domains can prioritize targets for validation .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies may arise from stereochemical impurities or assay conditions. Reproduce experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and validate compound purity via NMR and LC-MS. Cross-reference with structurally similar analogs (e.g., 4-chloro-substituted derivatives) to isolate substituent-specific effects .
Q. What computational methods are effective in predicting the ADMET profile of this compound derivatives?
Combine molecular dynamics (MD) simulations to assess membrane permeability with QSAR models for toxicity prediction. Tools like SwissADME predict metabolic stability, while PROTOX-II evaluates hepatotoxicity. Validate results with in vitro CYP450 inhibition assays and Caco-2 cell permeability tests .
Q. Which analytical techniques are optimal for characterizing degradation products under stressed conditions?
Accelerated stability studies (40°C/75% RH) followed by UPLC-QTOF-MS identify degradation pathways. For example, oxidation of the hydroxypropan-2-yl group forms a ketone derivative, detectable via MS/MS fragmentation. Pair with DFT calculations to predict degradation energetics .
Q. How can thermal stability be optimized for formulation studies?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. Co-crystallization with succinic acid improves thermal stability by 20–30°C, as hydrogen bonds between the hydroxyl group and coformer reduce molecular mobility .
Q. What structural modifications enhance selectivity in enzyme inhibition?
Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to strengthen π-π stacking with hydrophobic enzyme pockets. Compare IC₅₀ values of 4-CF₃, 4-Cl, and unsubstituted analogs in enzyme assays (e.g., COX-2 inhibition). SAR studies show 4-CF₃ improves potency 5-fold but reduces solubility .
Q. How can solubility challenges be mitigated in aqueous assays?
Use cyclodextrin-based complexation (e.g., HP-β-CD) or nanoemulsion formulations. For example, 10% HP-β-CD increases aqueous solubility from 0.2 mg/mL to 5.8 mg/mL. Dynamic light scattering (DLS) confirms nanoparticle stability (PDI <0.3) .
Methodological Tables
Table 1: Key Synthetic Protocols and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzoylation of (S)-1-amino-2-propanol | 4-Chlorobenzoyl chloride, pyridine, CH₂Cl₂ | 78 | 98.5 | |
| Chiral HPLC purification | Chiralpak AD-H column, hexane:IPA (80:20) | 95 | >99% ee |
Table 2: Comparative Bioactivity of Substituted Analogs
| Substituent (R) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| -H | 12.3 | 0.2 | 2.1 |
| -Cl | 8.5 | 0.1 | 2.8 |
| -CF₃ | 2.7 | 0.05 | 3.5 |
| Data sourced from enzyme inhibition assays and shake-flask solubility tests . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
